molecular formula C5H7BrN2O B8017848 5-Bromo-3-ethoxy-1H-pyrazole

5-Bromo-3-ethoxy-1H-pyrazole

Cat. No.: B8017848
M. Wt: 191.03 g/mol
InChI Key: ZAZSNSBUOSORRZ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, one bromine atom, and an ethoxy group. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-3-ethoxy-1H-pyrazole typically involves the reaction of ethyl hydrazinecarboxylate with 1,3-dibromo-2-propanol under basic conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazole derivative .

Industrial Production Methods:

Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the formation of by-products and allows for better control over reaction conditions. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the yield and purity of the final product .

Scientific Research Applications

Chemistry:

5-Bromo-3-ethoxy-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .

Biology:

In biological research, this compound is used as a probe to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of various enzymes, including kinases and proteases .

Medicine:

The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its derivatives have been explored as potential drug candidates for the treatment of various diseases .

Industry:

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of herbicides and fungicides .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-3-methoxy-1H-pyrazole
  • 5-Bromo-3-ethoxy-1-methyl-1H-pyrazole
  • 5-Chloro-3-ethoxy-1H-pyrazole

Comparison:

5-Bromo-3-ethoxy-1H-pyrazole is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5-Bromo-3-methoxy-1H-pyrazole, the ethoxy group in this compound provides increased lipophilicity, enhancing its ability to penetrate cell membranes. Additionally, the bromine atom in this compound offers opportunities for further functionalization through substitution reactions .

Properties

IUPAC Name

5-bromo-3-ethoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSNSBUOSORRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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